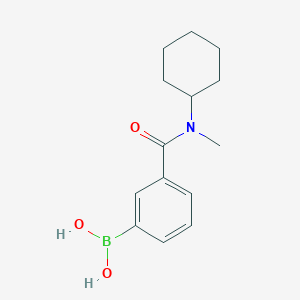
(3-(环己基(甲基)氨基羰基)苯基)硼酸
描述
“(3-(Cyclohexyl(methyl)carbamoyl)phenyl)boronic acid” is a boronic acid derivative. Boronic acids are compounds that contain a boron atom bonded to two hydroxyl groups . The molecular formula of this compound is C14H20BNO3, with an average mass of 261.125 Da and a monoisotopic mass of 261.153625 Da .
Molecular Structure Analysis
The molecular structure of “(3-(Cyclohexyl(methyl)carbamoyl)phenyl)boronic acid” consists of a phenyl ring attached to a boronic acid group and a cyclohexyl(methyl)carbamoyl group . The boron atom in the boronic acid group is typically sp2-hybridized and contains an empty p-orbital .Chemical Reactions Analysis
While specific chemical reactions involving “(3-(Cyclohexyl(methyl)carbamoyl)phenyl)boronic acid” are not available, boronic acids are known to participate in various types of chemical reactions. One of the most common reactions involving boronic acids is the Suzuki-Miyaura cross-coupling reaction .科学研究应用
Suzuki-Miyaura Cross-Coupling Reactions
(3-(Cyclohexyl(methyl)carbamoyl)phenyl)boronic acid: is a valuable reagent in Suzuki-Miyaura cross-coupling reactions . This reaction is pivotal in creating carbon-carbon bonds, a fundamental step in synthesizing pharmaceuticals, polymers, and complex organic molecules. The boronic acid acts as a nucleophilic partner, coupling with an electrophilic halide under the presence of a palladium catalyst. This process is highly appreciated for its mild conditions and tolerance to various functional groups.
Protodeboronation Studies
The compound has been studied for its potential in protodeboronation processes . Protodeboronation is crucial when the boron moiety needs to be removed at the end of a synthetic sequence. This process is less developed compared to functionalizing deboronation, but it’s essential for creating complex molecules where the boron group is not a desired end functional group.
Drug Design and Delivery
Boronic acids and their esters, like (3-(Cyclohexyl(methyl)carbamoyl)phenyl)boronic acid , are considered for the design of new drugs and drug delivery devices . They can act as boron carriers suitable for neutron capture therapy, a promising cancer treatment method. However, their stability in water is a concern, which is a significant focus of ongoing research.
Radical Chemistry
The radical chemistry of boronic acids, including (3-(Cyclohexyl(methyl)carbamoyl)phenyl)boronic acid , is an area of interest. Radical reactions are used to create or modify complex structures in organic synthesis. The compound can participate in radical-polar crossover reactions, which combine the features of radical and polar mechanisms to enable the construction of complex molecules .
Homologation Reactions
Homologation reactions involve the lengthening of carbon chains in organic molecules(3-(Cyclohexyl(methyl)carbamoyl)phenyl)boronic acid can be used in such reactions to introduce additional carbon units into a molecule, thereby altering its structure and potentially its function .
Functional Group Transformations
The boron moiety in boronic acids can be converted into a broad range of functional groups. These transformations include oxidations, aminations, halogenations, and various C-C bond formations such as alkenylations, alkynylations, and arylations . This versatility makes it a valuable tool in synthetic organic chemistry.
Stability and Purification Studies
The stability of boronic acids is a critical factor in their practical applications. Studies on the stability and purification methods for boronic acids, including (3-(Cyclohexyl(methyl)carbamoyl)phenyl)boronic acid , are essential to ensure that they can be used effectively in various chemical transformations .
作用机制
属性
IUPAC Name |
[3-[cyclohexyl(methyl)carbamoyl]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BNO3/c1-16(13-8-3-2-4-9-13)14(17)11-6-5-7-12(10-11)15(18)19/h5-7,10,13,18-19H,2-4,8-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFWBKTUXYRRWCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)C(=O)N(C)C2CCCCC2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10674337 | |
| Record name | {3-[Cyclohexyl(methyl)carbamoyl]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10674337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1072945-73-3 | |
| Record name | B-[3-[(Cyclohexylmethylamino)carbonyl]phenyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1072945-73-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | {3-[Cyclohexyl(methyl)carbamoyl]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10674337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[3-(2-Chloro-phenyl)-[1,2,4]oxadiazol-5-YL]-ethylamine hydrochloride](/img/structure/B1451239.png)
![2-[3-(4-Fluorophenyl)-1H-pyrazol-4-YL]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B1451241.png)

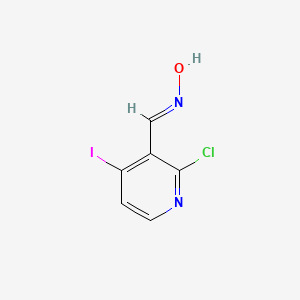
![N-[2-(2-Fluoro-phenyl)-ethyl]-2-piperidin-4-yl-acetamide hydrochloride](/img/structure/B1451247.png)
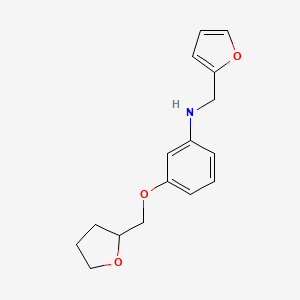
![3-[(2-methyl-1H-imidazol-1-yl)methyl]aniline dihydrochloride](/img/structure/B1451249.png)
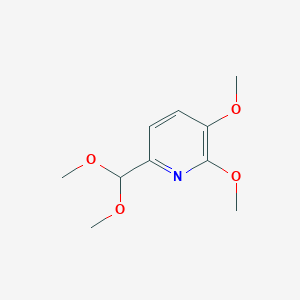
![[1-(3-Fluoro-benzenesulfonyl)-piperidin-4-yl]-acetic acid](/img/structure/B1451252.png)
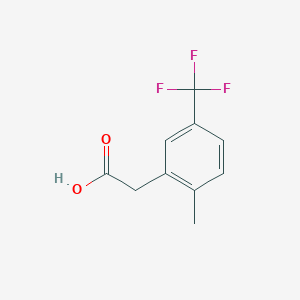
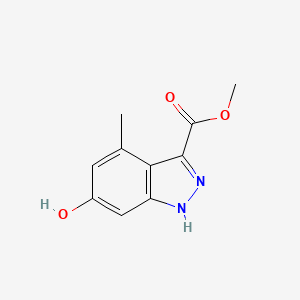
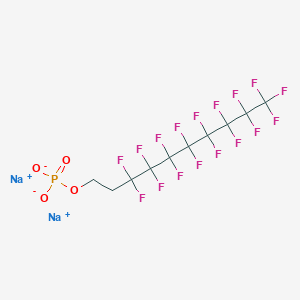
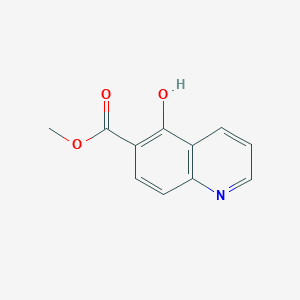
![4-{5H,6H,7H,8H-imidazo[1,5-a]pyridin-3-yl}phenol](/img/structure/B1451262.png)